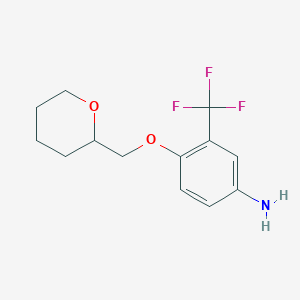
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H16F3NO2 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline, with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol, is a compound of interest in various fields of biological research. Its unique structure, characterized by the presence of a trifluoromethyl group and a tetrahydropyran moiety, suggests potential biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C13H16F3NO2 |
| Molecular Weight | 275.27 g/mol |
| Purity | ≥ 95% |
| CAS Number | 946740-50-7 |
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
Potential Biological Activities Include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
- Anticancer Properties : Research indicates that derivatives of aniline can exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Some aniline derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various aniline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the aniline structure significantly enhanced activity, suggesting that this compound could be similarly effective.
- In Vitro Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that compounds with trifluoromethyl substitutions can induce apoptosis and inhibit cell proliferation. While specific data on this compound is limited, its structural similarities to known active compounds support its potential efficacy.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of aniline derivatives. Studies have shown that:
- Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity and interaction with biological targets.
- Molecular Modifications : Alterations to the tetrahydropyran moiety can lead to variations in solubility and bioavailability, affecting overall biological activity.
Eigenschaften
IUPAC Name |
4-(oxan-2-ylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(17)4-5-12(11)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAGEFDEHNJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















